molecular formula C20H24N2O6S B2429361 N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1797144-31-0

N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2429361
CAS No.: 1797144-31-0
M. Wt: 420.48
InChI Key: KLHQMSUWZXDZGU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Gastric Antisecretory Activity

  • Nicotinamide derivatives, including compounds similar in structure to N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide, have been explored for their gastric antisecretory activity. These compounds have shown potent inhibitory activities against gastric acid secretion, suggesting their potential as candidate agents for treating acid-related gastrointestinal disorders (Terauchi et al., 1997).

Anti-Inflammatory and Analgesic Agents

  • Novel benzodifuranyl compounds, structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant activity, indicating their potential use as COX inhibitors and analgesics (Abu‐Hashem et al., 2020).

Antituberculosis Activity

  • A series of compounds similar to this compound have been evaluated for their potential as anti-tuberculosis agents. These studies facilitate the design of future low toxicity, high activity anti-tubercular agents (Coleman et al., 2003).

Antibacterial and Antifungal Agents

  • Compounds structurally similar to this compound have been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Hassan et al., 2014).

Antioxidant Activity

  • Semicarbazone-triazole hybrid derivatives, related to the chemical structure , have been synthesized and evaluated for their antioxidant activity. Certain compounds have shown excellent scavenging ability, suggesting their potential as antioxidants (Brahmi et al., 2018).

Carbonic Anhydrase Inhibitors

  • Aromatic sulfonamide inhibitors, structurally related to the chemical , have been shown to inhibit carbonic anhydrase isoenzymes, which could have applications in the treatment of various conditions where inhibition of these enzymes is beneficial (Supuran et al., 2013).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-5-7-16(8-6-15)29(24,25)17-12-22(13-17)20(23)21-11-14-4-9-18(27-2)19(10-14)28-3/h4-10,17H,11-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQMSUWZXDZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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